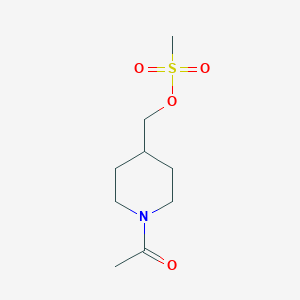
(1-Acetylpiperidin-4-yl)methyl methanesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1-Acetylpiperidin-4-yl)methyl methanesulfonate is an organic compound with the molecular formula C9H17NO4S and a molecular weight of 235.304 g/mol . This compound is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom. Piperidine derivatives are widely used in pharmaceuticals and organic synthesis due to their diverse biological activities and chemical reactivity .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1-Acetylpiperidin-4-yl)methyl methanesulfonate typically involves the acetylation of piperidine followed by the introduction of a methanesulfonate group. One common method involves the reaction of 1-acetylpiperidine with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methanesulfonyl chloride .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, pressure, and the use of high-purity reagents to ensure a high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
(1-Acetylpiperidin-4-yl)methyl methanesulfonate undergoes various chemical reactions, including:
Substitution Reactions: The methanesulfonate group can be substituted by nucleophiles such as amines, alcohols, and thiols.
Reduction Reactions: The acetyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The piperidine ring can be oxidized to form piperidone derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF).
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products
Substitution: Formation of substituted piperidine derivatives.
Reduction: Formation of (1-hydroxypiperidin-4-yl)methyl methanesulfonate.
Oxidation: Formation of piperidone derivatives.
Applications De Recherche Scientifique
(1-Acetylpiperidin-4-yl)methyl methanesulfonate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various piperidine-based compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals targeting neurological disorders.
Industry: Used in the production of fine chemicals and as a reagent in organic synthesis.
Mécanisme D'action
The mechanism of action of (1-Acetylpiperidin-4-yl)methyl methanesulfonate involves its interaction with specific molecular targets. The compound can act as an acetylating agent, transferring its acetyl group to nucleophilic sites on biomolecules. This can lead to the modification of proteins, nucleic acids, and other cellular components, affecting their function and activity. The methanesulfonate group can also participate in nucleophilic substitution reactions, further modifying the compound’s biological activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Boc-4-AP (tert-butyl 4-(phenylamino)piperidine-1-carboxylate): Used as an intermediate in the synthesis of fentanyl and related derivatives.
1-(5,5,5-Trichloropentyl)-1H-1,2,4-triazole: A compound with similar structural features used in various chemical applications.
Uniqueness
(1-Acetylpiperidin-4-yl)methyl methanesulfonate is unique due to its specific combination of an acetyl group and a methanesulfonate group attached to a piperidine ring. This unique structure imparts distinct chemical reactivity and biological activity, making it valuable in various research and industrial applications .
Propriétés
Formule moléculaire |
C9H17NO4S |
|---|---|
Poids moléculaire |
235.30 g/mol |
Nom IUPAC |
(1-acetylpiperidin-4-yl)methyl methanesulfonate |
InChI |
InChI=1S/C9H17NO4S/c1-8(11)10-5-3-9(4-6-10)7-14-15(2,12)13/h9H,3-7H2,1-2H3 |
Clé InChI |
XWXQFVGXNCJZNQ-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)N1CCC(CC1)COS(=O)(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


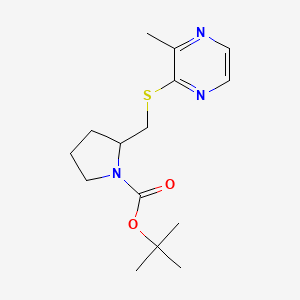

![[2-Bromo-6-(trifluoromethyl)pyridin-4-YL]methylamine](/img/structure/B13975759.png)


![3,3-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2-dihydropyrrolo[2,3-b]pyridine](/img/structure/B13975782.png)
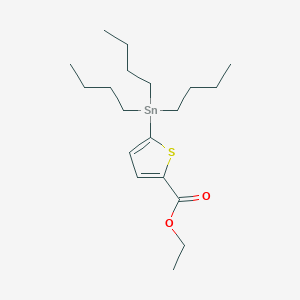
![Naphtho[1,2-b]phenazin-5(8H)-one, 6-chloro-8-ethyl-](/img/structure/B13975787.png)
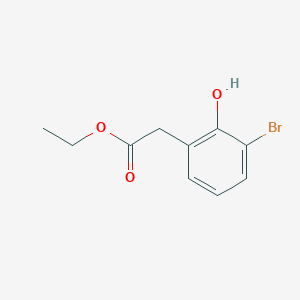



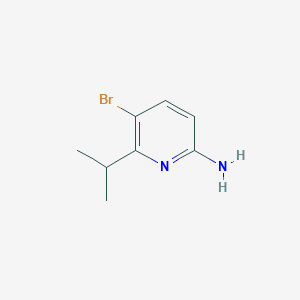
![5-(6-(2-Hydroxypropan-2-yl)-4-morpholinothieno[3,2-d]pyrimidin-2-yl)pyridine-3-carbaldehyde](/img/structure/B13975817.png)
